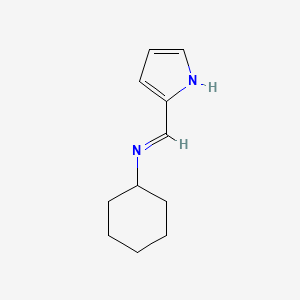
Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- is a compound that belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds This compound is characterized by the presence of a cyclohexylamine moiety linked to a pyrrole ring through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- can be synthesized through a condensation reaction between cyclohexanamine and pyrrole-2-carbaldehyde. The reaction typically involves mixing the two reactants in an appropriate solvent, such as ethanol, and allowing the mixture to react under reflux conditions. The product is then isolated through filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Cyclohexanamine and pyrrole-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- largely depends on its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound’s antimicrobial activity is attributed to its ability to chelate metal ions, which can interfere with the metal-dependent enzymes in microorganisms .
Comparación Con Compuestos Similares
Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- can be compared with other Schiff bases and pyrrole derivatives:
Schiff Bases: Similar to other Schiff bases, it exhibits the characteristic imine group (C=N) and can undergo similar chemical reactions.
Pyrrole Derivatives: Compared to other pyrrole derivatives, it has a unique combination of a cyclohexylamine moiety and a pyrrole ring, which may confer distinct chemical and biological properties.
List of Similar Compounds
Propiedades
Número CAS |
274687-34-2 |
|---|---|
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
N-cyclohexyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h4,7-10,12H,1-3,5-6H2 |
Clave InChI |
OVCJYDBGGPPSQN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N=CC2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12580333.png)
![2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl-](/img/structure/B12580337.png)
![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)

![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)
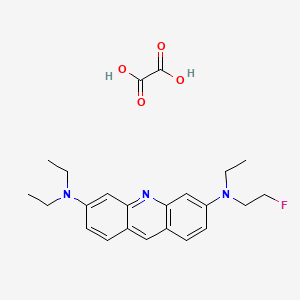

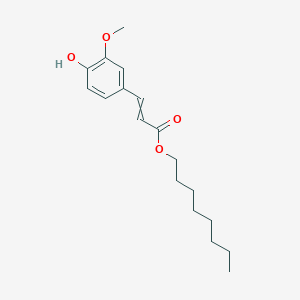


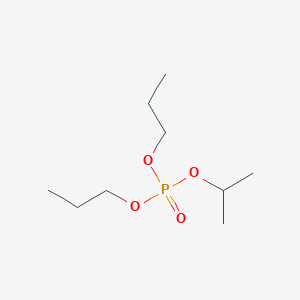
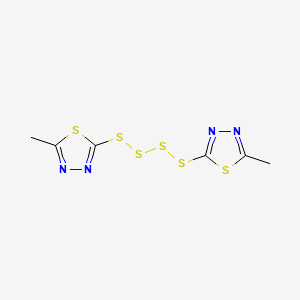
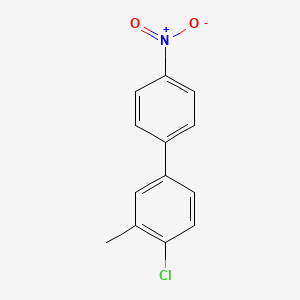
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
